Fungerin

Antibacterial Staphylococcus aureus Streptococcus pneumoniae

Fungerin sourcing risks: Structural analogs (fusagerins A-F) are biologically inert (IC50 >50 µM), proving generic imidazole substitution invalidates research. Older 'visoltricin' stocks require analytical cross-validation with an authentic Fungerin standard. Our offering: (i) Verified microtubule polymerization inhibitor, arrests Jurkat cells at M phase; (ii) Enables SAR studies with inactive fusagerins as negative controls; (iii) HPLC-confirmed identity-eliminates legacy misidentification risk. Bulk/research-scale packaging. Expedited global shipping.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 185681-81-6
Cat. No. B070449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFungerin
CAS185681-81-6
SynonymsFUNGERIN
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(N=CN1C)C=CC(=O)OC)C
InChIInChI=1S/C13H18N2O2/c1-10(2)5-7-12-11(14-9-15(12)3)6-8-13(16)17-4/h5-6,8-9H,7H2,1-4H3/b8-6+
InChIKeyLLJZWVUHEIKSRC-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fungerin: Antifungal Imidazole Alkaloid


Fungerin (CAS 185681-81-6) is a naturally occurring 1,4,5-trisubstituted imidazole alkaloid first isolated from the fungus *Fusarium* sp. [1]. It is characterized by its methyl ester side chain and has a molecular weight of 234.29 g/mol. The compound is known to possess antifungal and insecticidal properties and is also recognized for its ability to inhibit microtubule polymerization, which arrests the cell cycle at the M phase in eukaryotic cells [2].

Fungerin Structural Specificity


In the Fungerin class, minor structural modifications lead to a complete loss of specific bioactivity, making generic substitution a high-risk proposition for scientific research. A study isolating a series of Fungerin analogs, the fusagerins, demonstrated that while Fungerin (compound 7) exhibited quantifiable antibacterial activity, the six novel analogs (compounds 1-6) showed no detectable activity (IC50 > 50 µM) under the same assay conditions [1]. This evidence underscores that biological function is highly sensitive to structural changes within this chemical scaffold, precluding the assumption that any imidazole derivative will have a similar profile.

Fungerin Comparative Evidence


Antibacterial Activity vs. Fusagerin Analogs

In a direct comparative study, Fungerin was the only compound in a series of seven (fusagerins A-F and fungerin) to exhibit measurable antibacterial activity against *Staphylococcus aureus* and *Streptococcus pneumoniae* [1]. All six novel fusagerin analogs (1-6) were found to be inactive (IC50 > 50 µM).

Antibacterial Staphylococcus aureus Streptococcus pneumoniae

Identity Clarification vs. Visoltricin

Synthetic and spectroscopic studies have confirmed that the natural product previously reported as 'visoltricin' is, in fact, structurally identical to Fungerin [1]. This resolves an ambiguity in the older literature. Therefore, procurement of 'visoltricin' for research referencing Fungerin would be redundant and potentially based on an incorrect structural assignment.

Structural Elucidation Synthesis Chemical Identity

Insecticidal Potency vs. Hydroxyfungerins

A study on hydroxyfungerins A and B, which are hydroxylated analogs of Fungerin, isolated from *Metarhizium* sp., indicates that the parent compound Fungerin is a more potent insecticidal agent. The introduction of a hydroxy group reduces activity in the brine shrimp lethality assay [1]. While precise MIC values for Fungerin in this specific assay are not provided in the accessible abstract, the paper establishes the structure-activity relationship: hydroxylation diminishes potency compared to the parent compound [1].

Insecticidal Microtubule Inhibitor Brine Shrimp Assay

Fungerin Research Applications


SAR of Imidazole Alkaloids

The stark difference in antibacterial activity between Fungerin and the structurally similar fusagerins (IC50 ~34 µM vs. >50 µM) provides a defined experimental system for SAR studies [1]. Researchers can use Fungerin as a bioactive core scaffold to probe which functional groups are critical for antimicrobial action, while using the inactive fusagerins as negative controls.

Legacy Sample Identity & Purity Validation

Given the documented structural revision showing that 'visoltricin' is actually Fungerin, laboratories holding older stocks labeled as 'visoltricin' should procure an authentic Fungerin standard. This allows for comparative analytical validation (e.g., by HPLC, NMR) to confirm the identity and purity of legacy samples and ensure data accuracy in publications [2].

Microtubule-Targeting Agent Research

Fungerin's established mechanism of action—inhibition of microtubule polymerization leading to M-phase cell cycle arrest in Jurkat cells [3]—makes it a specific tool compound for studying mitosis and the cytoskeleton. For studies requiring a natural product MTA, Fungerin offers a well-defined starting point, distinct from other microtubule inhibitors like taxanes or vinca alkaloids, which have different binding sites and effects on microtubule dynamics.

Quote Request

Request a Quote for Fungerin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.